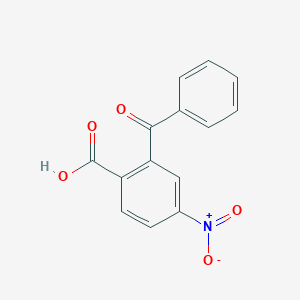

2-Benzoyl-4-nitrobenzoic acid

Overview

Description

2-Benzoyl-4-nitrobenzoic acid is an organic compound belonging to the carboxylic acid class. It is characterized by the presence of a benzoyl group and a nitro group attached to a benzoic acid core. This compound is a white crystalline solid with a melting point of 84.4°C and a density of 1.29 g/cm³ . Its molecular formula is C₁₄H₉NO₅, and it has a molecular weight of 271.23 g/mol .

Preparation Methods

The synthesis of 2-Benzoyl-4-nitrobenzoic acid typically involves the Friedel-Crafts acylation of benzene with 4-nitrophthalic anhydride in the presence of anhydrous aluminum chloride as a catalyst . The reaction proceeds as follows:

Reactants: 4-nitrophthalic anhydride and benzene.

Catalyst: Anhydrous aluminum chloride.

Conditions: The reaction mixture is stirred under dry nitrogen gas at room temperature for 12 hours.

Workup: The reaction mixture is poured into a mixture of dilute hydrochloric acid and ice, followed by extraction with ether.

Chemical Reactions Analysis

2-Benzoyl-4-nitrobenzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin and hydrochloric acid.

Substitution: The benzoyl group can undergo nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.

Oxidation: The benzoic acid moiety can be oxidized to form more complex carboxylic acids.

Common reagents and conditions used in these reactions include:

Reducing Agents: Tin and hydrochloric acid for nitro group reduction.

Nucleophiles: Various nucleophiles for substitution reactions.

Oxidizing Agents: Strong oxidizing agents for oxidation reactions.

Major products formed from these reactions include amino derivatives, substituted benzoyl compounds, and oxidized carboxylic acids .

Scientific Research Applications

2-Benzoyl-4-nitrobenzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzoyl-4-nitrobenzoic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the benzoyl group can undergo nucleophilic attack. These interactions can modulate the activity of enzymes and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

2-Benzoyl-4-nitrobenzoic acid can be compared with other similar compounds such as:

2-Nitrobenzoic acid: Lacks the benzoyl group, making it less reactive in nucleophilic substitution reactions.

4-Nitrobenzoic acid: Similar in structure but lacks the benzoyl group, affecting its chemical reactivity and applications.

2-Benzoylbenzoic acid: Lacks the nitro group, making it less versatile in redox reactions.

The uniqueness of this compound lies in the presence of both the benzoyl and nitro groups, which confer a combination of reactivity and versatility in various chemical and biological applications .

Biological Activity

Overview

2-Benzoyl-4-nitrobenzoic acid (CAS Number: 2158-91-0) is an aromatic compound that features both a benzoyl and a nitro group attached to a benzoic acid core. This compound is primarily recognized for its potential applications in organic synthesis and biological research, particularly in enzyme interactions and biochemical assays. Its molecular formula is , with a molecular weight of 271.22 g/mol.

- Appearance : White crystalline solid

- Melting Point : 84.4°C

- Density : 1.29 g/cm³

This compound exhibits biological activity through various mechanisms, primarily due to the reactivity of its nitro group. Nitro compounds can undergo reduction reactions, leading to the formation of amino derivatives, which may possess different biological properties compared to their parent compounds. The compound's acidic nature can influence cellular pH balance, potentially affecting various intracellular processes.

Key Mechanisms

- Reduction : The nitro group can be reduced to an amino group using reducing agents such as tin and hydrochloric acid.

- Nucleophilic Substitution : The benzoyl group can participate in nucleophilic substitution reactions.

- Oxidation : The benzoic acid moiety can be oxidized, leading to the formation of more complex carboxylic acids.

Antimicrobial Properties

Research indicates that this compound may exhibit antimicrobial activity. A study utilizing broth microdilution methods found that compounds in similar classes showed significant inhibition against various bacterial strains, suggesting that this compound could potentially act as an antibacterial agent .

The minimal inhibitory concentration (MIC) values for related compounds often range from 0.004 to 20 mg/mL, indicating varying degrees of effectiveness against different microorganisms .

Antioxidant Activity

The antioxidant capacity of compounds similar to this compound has been evaluated using DPPH and ABTS assays. These assays measure the ability of a compound to scavenge free radicals, which is crucial for understanding its potential health benefits . While specific data on this compound's antioxidant properties were not detailed in the literature, its structural similarities to known antioxidants suggest potential activity.

Case Studies and Research Findings

Comparison with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-Nitrobenzoic Acid | Lacks benzoyl group | Less reactive in nucleophilic substitution |

| 4-Nitrobenzoic Acid | Similar structure but different reactivity | Mutagenic; systemic effects observed |

| 2-Benzoylbenzoic Acid | Lacks nitro group | Less versatile in redox reactions |

| This compound | Combines both functional groups | Potential antibacterial and antioxidant properties |

Properties

IUPAC Name |

2-benzoyl-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO5/c16-13(9-4-2-1-3-5-9)12-8-10(15(19)20)6-7-11(12)14(17)18/h1-8H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZDQOKBFBUAJPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357867 | |

| Record name | 2-benzoyl-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2158-91-0 | |

| Record name | 2-benzoyl-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.